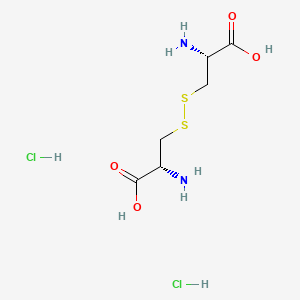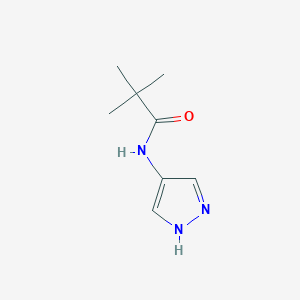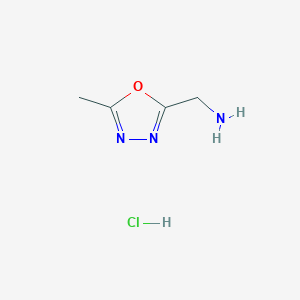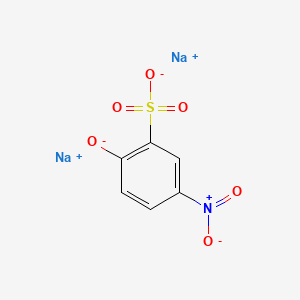
L-Cystine dihydrochloride
Overview
Description
L-Cystine (dihydrochloride) is a vital component of biological systems, playing a significant role in protein structure, redox chemistry, and cellular processes. It is the oxidized dimer form of the amino acid L-cysteine, connected by a disulfide bond. This compound is essential for studying protein structure and function, as well as for various applications in biotechnology, pharmaceutical research, and nutritional studies .
Mechanism of Action
Target of Action
L-Cystine dihydrochloride primarily targets the glutathione synthesis pathway . It serves as a major precursor for the synthesis of glutathione , a crucial antioxidant in the body . It also plays a significant role in oxygen production and low-density lipoprotein modification by arterial smooth muscle cells .
Mode of Action
This compound interacts with its targets by serving as a substrate for the synthesis of glutathione . Under certain conditions, such as an acetaminophen overdose, hepatic glutathione is depleted, subjecting tissues to oxidative stress and loss of cellular integrity . In such cases, this compound helps replenish glutathione levels, thereby mitigating oxidative stress .
Biochemical Pathways
This compound affects the glutathione synthesis pathway . Glutathione is a tripeptide composed of cysteine, glycine, and glutamate, and it plays a vital role in cellular defense against oxidative stress . By serving as a precursor for glutathione synthesis, this compound helps maintain the balance of this critical antioxidant in the body .
Pharmacokinetics
It is known that the compound is soluble in 2 m hcl (50 mg/ml) with heat as needed . The solubility of cystine in water is 0.112 mg/mL at 25 °C; cystine is more soluble in aqueous solutions with pH < 2 or pH > 8.1 . This suggests that the bioavailability of this compound may be influenced by factors such as stomach acidity and body temperature .
Result of Action
The primary result of this compound’s action is the synthesis of glutathione , which helps protect cells from oxidative stress . This can have various downstream effects, including the protection of liver cells from damage due to acetaminophen overdose . Additionally, this compound is crucial for oxygen production and low-density lipoprotein modification by arterial smooth muscle cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility, and thus its bioavailability, can be affected by the pH and temperature of its environment . Furthermore, its role in glutathione synthesis means that its efficacy can be influenced by the presence of other precursors necessary for glutathione production .
Biochemical Analysis
Biochemical Properties
L-Cystine dihydrochloride is involved in various biochemical reactions, primarily through its role in forming disulfide bonds in proteins. These bonds are critical for the proper folding and stability of many proteins. This compound interacts with enzymes such as cysteine dioxygenase and cystathionine beta-synthase, which are involved in the metabolism of sulfur-containing amino acids. Additionally, it plays a role in the synthesis of glutathione, a major antioxidant in cells, by interacting with glutamate-cysteine ligase and glutathione synthetase .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is crucial for the synthesis of glutathione, which protects cells from oxidative stress. By maintaining redox balance, this compound helps regulate cell signaling pathways that depend on the redox state, such as the NF-κB pathway. It also affects gene expression by modulating the activity of transcription factors sensitive to the cellular redox state .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of disulfide bonds, which are essential for the structural integrity of many proteins. It binds to specific cysteine residues in proteins, facilitating the formation of these bonds. This interaction is crucial for the proper folding and function of proteins, particularly those involved in cellular defense mechanisms against oxidative stress. This compound also influences enzyme activity by modulating the redox state of cysteine residues in the active sites of enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can undergo oxidation to form cystine. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining redox balance and protecting cells from oxidative damage. Its stability can be influenced by factors such as pH and temperature .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it supports normal cellular function and redox balance. At high doses, it can lead to toxic effects, such as oxidative stress and cellular damage. Studies have shown that there is a threshold beyond which the beneficial effects of this compound are outweighed by its potential toxicity. Careful dosage optimization is essential to harness its benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of glutathione and the metabolism of sulfur-containing amino acids. It interacts with enzymes such as cysteine dioxygenase and cystathionine beta-synthase, which convert cysteine to other sulfur-containing compounds. These pathways are crucial for maintaining cellular redox balance and supporting various biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. The cystine/glutamate antiporter system Xc- is one such transporter that facilitates the uptake of cystine into cells. Once inside the cell, this compound can be reduced to cysteine, which is then utilized in various biochemical processes. Its distribution within tissues is influenced by factors such as the expression levels of transporters and the redox state of the cellular environment .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be influenced by its localization, as different compartments have distinct redox environments. For example, in the endoplasmic reticulum, this compound plays a critical role in the formation of disulfide bonds during protein folding. Post-translational modifications and targeting signals help direct this compound to specific compartments, ensuring its proper function .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Cystine (dihydrochloride) can be synthesized by the oxidation of L-cysteine. The reaction involves the formation of a disulfide bond between two L-cysteine molecules. The compound is typically prepared by dissolving L-cysteine in hydrochloric acid and then oxidizing it using an appropriate oxidizing agent .
Industrial Production Methods: In industrial settings, L-Cystine (dihydrochloride) is produced through fermentation processes involving microorganisms that can biosynthesize L-cysteine from inorganic sulfur sources. The L-cysteine is then oxidized to form L-cystine, which is subsequently converted to its dihydrochloride form .
Types of Reactions:
Oxidation: L-Cysteine undergoes oxidation to form L-cystine.
Substitution: L-Cystine can participate in substitution reactions where the disulfide bond is broken and replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine, and air oxidation.
Reducing Agents: Dithiothreitol, β-mercaptoethanol.
Conditions: Reactions typically occur at physiological pH or under acidic conditions for better solubility.
Major Products:
Oxidation: L-Cystine.
Reduction: L-Cysteine.
Substitution: Various substituted cysteine derivatives.
Scientific Research Applications
L-Cystine (dihydrochloride) is widely used in scientific research due to its role in protein structure and function. Some key applications include:
Biochemistry: Studying disulfide bond formation and protein folding.
Cell Biology: Used as a supplement in cell culture media to promote cell growth and differentiation.
Medicine: Investigated for its potential in treating conditions related to oxidative stress and cystinuria.
Nutritional Research: Used in the development of dietary supplements and food additives.
Comparison with Similar Compounds
L-Cysteine: The reduced form of L-cystine, involved in similar biochemical processes but lacks the disulfide bond.
Methionine: Another sulfur-containing amino acid, essential for protein synthesis and methylation reactions.
Glutathione: A tripeptide containing cysteine, crucial for antioxidant defense and detoxification.
Uniqueness of L-Cystine (dihydrochloride): L-Cystine is unique due to its disulfide bond, which is essential for the structural integrity of many proteins. This bond formation is critical for protein folding and stability, distinguishing it from other sulfur-containing amino acids .
Properties
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2.2ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H/t3-,4-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGZUQPEIHGQST-RGVONZFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SSC[C@@H](C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101335748 | |
| Record name | L-Cystine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101335748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30925-07-6 | |
| Record name | Cystine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030925076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Cystine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101335748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-cystine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYSTINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFN1A47EIG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1357890.png)

![Methyl 8-hydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B1357905.png)










![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B1357936.png)
